molecular formula C27H31F4N3OS B11509677 3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole

3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B11509677
M. Wt: 521.6 g/mol
InChI Key: PRUIOWUHAIZJNE-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of tert-butylphenyl, cyclohexyl, and tetrafluoroethoxyphenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.

    Introduction of Substituents: The tert-butylphenyl, cyclohexyl, and tetrafluoroethoxyphenyl groups can be introduced through various substitution reactions, often involving organometallic reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while reduction may produce reduced triazole derivatives.

Scientific Research Applications

3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-(4-TERT-BUTYLPHENYL)-4-CYCLOHEXYL-5-({[4-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOLE apart is its unique combination of substituents, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C27H31F4N3OS

Molecular Weight

521.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-cyclohexyl-5-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C27H31F4N3OS/c1-26(2,3)20-13-11-19(12-14-20)23-32-33-25(34(23)21-7-5-4-6-8-21)36-17-18-9-15-22(16-10-18)35-27(30,31)24(28)29/h9-16,21,24H,4-8,17H2,1-3H3

InChI Key

PRUIOWUHAIZJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC4=CC=C(C=C4)OC(C(F)F)(F)F

Origin of Product

United States

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